molecular formula C20H18N2O5 B2522257 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 896333-70-3

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one

Cat. No.: B2522257
CAS No.: 896333-70-3
M. Wt: 366.373
InChI Key: AHYHLASVQONCRO-UHFFFAOYSA-N
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Description

1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one is a complex organic compound characterized by its spirocyclic structure, which includes a chromene and a piperidine ring

Scientific Research Applications

1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

    Target of action

    Some spirocyclic derivatives have been identified as potent and selective agonists for the delta opioid receptor . These receptors are primarily found in the brain and are involved in pain regulation .

    Mode of action

    As delta opioid receptor agonists, these compounds likely bind to the receptor and activate it, leading to a series of intracellular events that ultimately result in pain relief .

    Biochemical pathways

    The activation of delta opioid receptors can inhibit the release of certain neurotransmitters in the brain, altering pain signaling pathways .

    Pharmacokinetics

    One study found that a spirocyclic derivative was rapidly metabolized by rat liver microsomes, with an N-debenzylated metabolite and a hydroxylated metabolite being the major products .

    Result of action

    The activation of delta opioid receptors by these compounds can result in analgesic effects, providing relief from pain .

    Action environment

    The action of these compounds can be influenced by various factors, including the presence of other drugs, the physiological state of the individual, and genetic factors .

Future Directions

The future directions for research on “1’-(4-Nitrobenzoyl)spiro[chroman-2,4’-piperidin]-4-one” and similar compounds could include further exploration of their potential as HDAC inhibitors, as well as investigation of their other potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzoyl chloride with a suitable chromene derivative, followed by cyclization with a piperidine derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to maintain consistency and quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1’-(4-Nitrobenzoyl)spiro[3H-chromene-2,4’-piperidine]-4-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can participate in reduction reactions, particularly affecting the nitro group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed:

    Oxidation: Conversion to nitroso or amino derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Comparison with Similar Compounds

    Spiroindole derivatives: Known for their bioactivity and structural similarity.

    Spirooxindole derivatives: Notable for their pharmacological significance.

    Spiropyran derivatives: Studied for their photochromic properties.

Properties

IUPAC Name

1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c23-17-13-20(27-18-4-2-1-3-16(17)18)9-11-21(12-10-20)19(24)14-5-7-15(8-6-14)22(25)26/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYHLASVQONCRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501319833
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

896333-70-3
Record name 1'-(4-nitrobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501319833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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